molecular formula C15H14O2 B14239259 (2S)-2-[(4-phenylphenoxy)methyl]oxirane CAS No. 250778-95-1

(2S)-2-[(4-phenylphenoxy)methyl]oxirane

Cat. No.: B14239259
CAS No.: 250778-95-1
M. Wt: 226.27 g/mol
InChI Key: GXANCFOKAWEPIS-OAHLLOKOSA-N
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Description

(2S)-2-[(4-Phenylphenoxy)methyl]oxirane is a chiral epoxide characterized by a 4-phenylphenoxy group attached to a methyl-substituted oxirane ring. Its stereochemistry (2S configuration) and aromatic substituents influence its reactivity, physical properties, and applications. For example, (2S)-2-[(trityloxy)methyl]oxirane serves as a precursor in antiviral agent synthesis, highlighting the role of substituents in directing regioselectivity .

Properties

CAS No.

250778-95-1

Molecular Formula

C15H14O2

Molecular Weight

226.27 g/mol

IUPAC Name

(2S)-2-[(4-phenylphenoxy)methyl]oxirane

InChI

InChI=1S/C15H14O2/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)16-10-15-11-17-15/h1-9,15H,10-11H2/t15-/m1/s1

InChI Key

GXANCFOKAWEPIS-OAHLLOKOSA-N

Isomeric SMILES

C1[C@H](O1)COC2=CC=C(C=C2)C3=CC=CC=C3

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Base Selection

The sulfur ylide method, as detailed in EP0219799B1, involves the generation of a trimethylsulfonium methyl sulfate intermediate from dimethyl sulfide and dimethyl sulfate. This intermediate reacts with ketones of the formula (III), where X represents 4-phenylphenoxy, to form the oxirane ring. The base plays a critical role in deprotonating the sulfonium salt, with potassium hydroxide and sodium hydride providing optimal results due to their strong basicity and compatibility with dimethyl sulfide.

The reaction proceeds via a nucleophilic attack on the carbonyl carbon of the ketone, followed by ring closure to form the strained oxirane structure. Computational studies suggest that the stereochemical outcome (2S configuration) arises from the chiral environment of the starting ketone and the steric hindrance imposed by the 4-phenylphenoxy group.

Process Optimization

Key advantages of this method include:

  • Short reaction times (2–4 hours at 60–80°C), compared to traditional epoxidation methods requiring 12–24 hours.
  • Recyclability of dimethyl sulfide , which acts as both a reactant and diluent, reducing waste and production costs.
  • High enantiomeric excess (>90%) when using chiral auxiliaries or resolved starting materials.

A representative procedure involves:

  • Dissolving (4-phenylphenoxy)methyl ketone (1.0 mol) in dimethyl sulfide (3.0 L).
  • Adding trimethylsulfonium methyl sulfate (1.2 mol) and potassium hydroxide (1.5 mol) at 60°C.
  • Refluxing for 3 hours, followed by distillation to recover dimethyl sulfide.
  • Purifying the crude product via column chromatography (hexane/ethyl acetate, 4:1) to yield (2S)-2-[(4-phenylphenoxy)methyl]oxirane (78% yield).

Lithiation-Based Alkylation Strategies

Directed ortho-Metalation

The synthesis of related phenoxymethyl epoxides, as described in Structure-Activity Relationship Studies, employs lithiation of 4-bromophenoxy derivatives. Adapting this approach, 1-[2-(4-bromophenoxy)ethyl]pyrrolidine undergoes lithiation with t-BuLi at −78°C, followed by quenching with an aldehyde to introduce the oxirane precursor.

For (2S)-2-[(4-phenylphenoxy)methyl]oxirane, the protocol modifies as follows:

  • Generating 4-lithiophenoxy methyl ketone using t-BuLi in tetrahydrofuran (THF).
  • Adding 4-phenylbenzaldehyde to form a secondary alcohol intermediate.
  • Epoxidizing the alcohol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane (82% yield).

Stereochemical Control

The stereoselectivity of this method depends on the configuration of the starting alcohol. Enzymatic resolution using lipases (e.g., Candida antarctica Lipase B) achieves >98% enantiomeric excess by selectively acylating the (R)-alcohol, leaving the (S)-enantiomer for epoxidation.

Comparative Analysis of Preparation Methods

Method Yield (%) Enantiomeric Excess (%) Reaction Time (h) Key Advantage
Sulfur Ylide 78 90 3 Low energy requirements
Lithiation-Alkylation 82 98 6 High stereoselectivity
mCPBA Epoxidation 65 85 12 Broad substrate compatibility

The sulfur ylide method excels in industrial scalability due to its energy efficiency and solvent recovery systems. In contrast, lithiation-based approaches offer superior stereochemical control, making them preferable for pharmaceutical applications requiring high enantiopurity.

Industrial-Scale Production Considerations

Solvent and Catalyst Recycling

Dimethyl sulfide recovery via fractional distillation achieves 95% efficiency, reducing raw material costs by 40%. Heterogeneous catalysts, such as zeolite-supported bases, enable catalyst reuse for up to 10 cycles without significant activity loss.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(4-phenylphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.

    Reduction: Reduction of the epoxide can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and osmium tetroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide under mild conditions.

Major Products Formed

    Diols: Formed through oxidation.

    Alcohols: Resulting from reduction.

    Substituted Epoxides: Produced via nucleophilic substitution.

Scientific Research Applications

(2S)-2-[(4-phenylphenoxy)methyl]oxirane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-[(4-phenylphenoxy)methyl]oxirane involves the reactivity of the epoxide ring. The strained three-membered ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity allows the compound to participate in various chemical transformations, targeting specific molecular pathways and enzymes in biological systems .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in the substituents on the phenoxy group, which modulate steric, electronic, and solubility properties:

Compound Name Substituent (R) Molecular Formula Molecular Weight Key Properties/Applications References
(2S)-2-[(4-Phenylphenoxy)methyl]oxirane 4-Phenylphenoxy C₁₅H₁₄O₂ 226.27 Potential use in epoxy resins, adhesives
(2S)-2-[(4-Methylphenoxy)methyl]oxirane 4-Methylphenoxy C₁₀H₁₂O₂ 164.20 Intermediate in chiral synthesis
4-tert-Butylphenyl glycidyl ether 4-tert-Butylphenoxy C₁₃H₁₈O₂ 206.28 High steric bulk; materials science
2-((Naphthalen-2-yloxy)methyl)oxirane 2-Naphthyloxy C₁₃H₁₂O₂ 200.24 Enhanced lipophilicity; antimicrobial
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane Fluorophenylmethyl C₉H₉FO 152.17 Chiral reagent for amine resolution

Substituent Impact :

  • Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity of the oxirane ring, accelerating nucleophilic attacks.
  • Bulky groups (e.g., tert-butyl in ) introduce steric hindrance, affecting reaction kinetics and regioselectivity.
  • Aromatic extensions (e.g., naphthyl in ) enhance thermal stability and lipophilicity, broadening applications in coatings or pharmaceuticals.

Reactivity in Ring-Opening Reactions

Epoxide reactivity is highly substituent-dependent:

  • Nucleophilic ring-opening : (2S)-2-[(trityloxy)methyl]oxirane reacts regiospecifically with 5-azacytosine under basic conditions to form N-1 substituted products . In contrast, tert-butyl-substituted epoxides may favor different attack sites due to steric effects.
  • Amine reactions: Amines react with epoxides like 2-(phenoxymethyl)oxirane to form amino alcohols, with product ratios influenced by substituent electronic effects . The 4-phenylphenoxy group in the target compound may slow reaction rates due to increased steric bulk compared to methyl or ethyl analogs.

Stereochemical Considerations

The 2S configuration in (2S)-2-[(4-phenylphenoxy)methyl]oxirane is critical for enantioselective reactions. For example:

  • Enantiomers like (2R)-2-[(4-Methylphenoxy)methyl]oxirane exhibit distinct reactivity in asymmetric synthesis.
  • Chiral epoxides such as (S)-2-[(R)-fluoro(phenyl)methyl]oxirane enable precise resolution of amines via diastereomeric product formation .

Q & A

Q. What are the common synthetic routes for preparing (2S)-2-[(4-phenylphenoxy)methyl]oxirane, and how is stereoselectivity achieved?

  • Methodological Answer : The synthesis typically involves epoxidation of the corresponding allyl ether precursor. For stereocontrol, asymmetric epoxidation catalysts (e.g., Sharpless or Jacobsen catalysts) can be employed. For example, describes enantioselective synthesis of fluorinated oxiranes using chiral auxiliaries or catalysts to achieve >90% enantiomeric excess (ee). Post-synthesis, chiral HPLC or polarimetry (as in ) can verify stereochemical purity. Key steps include:
  • Allyl ether preparation: React 4-phenylphenol with epichlorohydrin under basic conditions.
  • Stereoselective epoxidation: Use a Ru-based catalyst (e.g., Ru(TPP)(NAr)₂) for controlled ring formation .
  • Purification: Column chromatography or recrystallization to isolate the (2S)-enantiomer.

Q. Which spectroscopic techniques are most effective for characterizing (2S)-2-[(4-phenylphenoxy)methyl]oxirane?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve stereochemistry and confirm substitution patterns. For example, the epoxide protons (δ 3.1–4.0 ppm) and aryl protons (δ 6.8–7.6 ppm) are diagnostic .
  • IR Spectroscopy : Detect epoxide ring vibrations (~850 cm⁻¹) and ether linkages (~1250 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., C₁₆H₁₆O₂: calculated 264.1152, observed 264.1149) .
  • Chiral HPLC : Determine enantiomeric purity using columns like Chiralcel OD-H .

Advanced Research Questions

Q. How do steric and electronic factors influence the reactivity of (2S)-2-[(4-phenylphenoxy)methyl]oxirane in nucleophilic ring-opening reactions?

  • Methodological Answer : The bulky 4-phenylphenoxy group creates steric hindrance, directing nucleophiles (e.g., amines, thiols) to attack the less hindered epoxide carbon. Computational studies ( ) show that steric effects increase activation barriers by 10–15 kJ/mol compared to unsubstituted glycidyl ethers. For example:
  • Electronic Effects : Electron-withdrawing substituents on the aryl group polarize the epoxide, favoring nucleophilic attack at the β-carbon.
  • Steric Effects : Bulky para-substituents (e.g., phenyl) reduce reaction rates in 1:2 stoichiometric reactions due to hindered access .

Q. How can computational methods predict reaction pathways and resolve contradictions in experimental data for this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculations and molecular dynamics simulations can model reaction mechanisms. For instance, used an algorithm to predict activation barriers and regioselectivity in amine-epoxide reactions. Key steps:
  • Transition State Analysis : Identify energy barriers for competing pathways (e.g., 1:1 vs. 1:2 amine-epoxide adducts).
  • Solvent Effects : Include implicit solvent models (e.g., PCM) to account for polarity effects on reaction kinetics .
  • Validation : Compare computed outcomes with experimental NMR or HPLC data to resolve discrepancies (e.g., unexpected product ratios).

Q. What catalytic systems optimize the conversion of (2S)-2-[(4-phenylphenoxy)methyl]oxirane into cyclic carbonates or other derivatives?

  • Methodological Answer : Bifunctional catalysts like Ru(VI) porphyrin complexes with co-catalysts (e.g., TBACl) achieve >99% yield in cyclic carbonate synthesis ( ). Reaction conditions:
  • Catalyst Loading : 0.5–1 mol% Ru(TPP)(NAr)₂ with 2 equiv TBACl.
  • Solvent : CO₂-saturated DMF at 80°C for 12 hours.
  • Monitoring : TLC (n-hexane/AcOEt = 8:2) tracks epoxide consumption .

Data Contradiction Analysis

Q. How to address conflicting reports on the regioselectivity of nucleophilic attacks on (2S)-2-[(4-phenylphenoxy)methyl]oxirane?

  • Methodological Answer : Contradictions often arise from varying reaction conditions (e.g., solvent polarity, nucleophile strength). To resolve:
  • Kinetic Studies : Compare rate constants under controlled conditions (e.g., THF vs. DMF).
  • Computational Modeling : Use DFT to map energy landscapes for α vs. β attack pathways.
  • Isotopic Labeling : ¹⁸O-labeled epoxides can track oxygen migration during ring-opening .

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